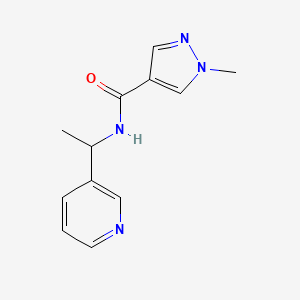
N-(2-methylcyclohexyl)-2-(2-oxopyrrolidin-1-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-methylcyclohexyl)-2-(2-oxopyrrolidin-1-yl)acetamide, commonly known as MXE, is a dissociative drug that has been gaining popularity in recent years. MXE was first synthesized in 2010 and is a derivative of ketamine, a well-known anesthetic drug. MXE has been found to have similar effects to ketamine, but with a longer duration of action and greater potency.
Mécanisme D'action
MXE works by blocking the NMDA receptor, which is involved in the transmission of pain signals and the regulation of memory and learning. By blocking the receptor, MXE produces an anesthetic effect and can also induce hallucinations and dissociative states.
Biochemical and Physiological Effects
MXE has been found to have a number of biochemical and physiological effects. It has been shown to increase heart rate and blood pressure, as well as cause respiratory depression. MXE has also been found to increase dopamine and serotonin levels in the brain, which may contribute to its psychoactive effects.
Avantages Et Limitations Des Expériences En Laboratoire
MXE has a number of advantages as a research tool. It is highly potent and has a long duration of action, making it useful for studying the NMDA receptor and other targets. However, MXE also has a number of limitations, including its potential for abuse and its lack of selectivity for specific receptor subtypes.
Orientations Futures
There are a number of potential future directions for research on MXE. One area of interest is the development of more selective NMDA receptor antagonists, which could have potential therapeutic applications in the treatment of conditions such as depression and chronic pain.
Another area of interest is the study of the long-term effects of MXE use, particularly in relation to its potential for neurotoxicity. Further research is also needed to fully understand the pharmacology and mechanism of action of MXE, as well as its potential for abuse and addiction.
Méthodes De Synthèse
MXE is synthesized through a multi-step process that involves the reaction of cyclohexanone with hydroxylamine hydrochloride to form a ketoxime intermediate. The ketoxime is then reacted with pyrrolidine and acetic anhydride to form the final product, MXE.
Applications De Recherche Scientifique
MXE has been the subject of numerous scientific studies over the past decade. One area of interest has been its potential use as an anesthetic in veterinary medicine. MXE has been found to be effective in producing anesthesia in animals, with fewer side effects than traditional anesthetics.
Another area of research has been the use of MXE as a tool for studying the NMDA receptor, which is involved in learning and memory. MXE has been found to bind to the NMDA receptor with high affinity, making it a useful tool for studying the receptor's function.
Propriétés
IUPAC Name |
N-(2-methylcyclohexyl)-2-(2-oxopyrrolidin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O2/c1-10-5-2-3-6-11(10)14-12(16)9-15-8-4-7-13(15)17/h10-11H,2-9H2,1H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKPSYCXTKZKUGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCC1NC(=O)CN2CCCC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methylcyclohexyl)-2-(2-oxopyrrolidin-1-yl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-(2-Hydroxy-3-morpholin-4-ylpropyl)-8-methyl-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B7515804.png)
![1-(4-methyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)propan-1-one](/img/structure/B7515809.png)
![1-(4-methyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-3-phenylpropan-1-one](/img/structure/B7515813.png)


![N-[2-(4-methoxyanilino)-2-oxoethyl]-N-methyl-1,1-dioxothiolane-3-carboxamide](/img/structure/B7515842.png)


![N-[(2-fluorophenyl)methyl]-N-methyl-2,3-dihydro-1-benzofuran-2-carboxamide](/img/structure/B7515891.png)

![2-Cyclopent-2-en-1-yl-1-[4-(2-hydroxyphenyl)piperazin-1-yl]ethanone](/img/structure/B7515901.png)
